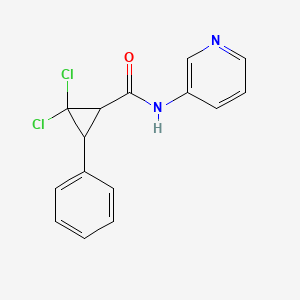![molecular formula C23H21N3OS B11535422 (1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11535422.png)
(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound belongs to the pyrroloquinoline family, characterized by a fused pyrrole and quinoline ring system.
- Its stereochemistry is specified as (1S,2S,3aR), indicating the absolute configuration of its chiral centers.
- The presence of a 2,2-dimethylpropanoyl group and a thiophen-2-yl moiety adds further complexity.
Preparation Methods
Synthetic Routes::
Multistep Synthesis:
- While industrial-scale production methods are proprietary, they likely optimize efficiency and yield.
- Continuous flow processes or batch reactions may be employed.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other functional groups.
Reduction: Reduction can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions may occur at various positions.
Cyanation: The presence of carbonitrile groups suggests cyanation reactions.
Cyanide sources: KCN, NaCN.
Oxidizing agents: H2O2, PCC.
Reducing agents: NaBH4, LiAlH4.
- Oxidation: Oxides or hydroxylated derivatives.
- Reduction: Saturated analogs.
- Substitution: Various substituted derivatives.
- Cyanation: Formation of cyano-substituted products.
Scientific Research Applications
Medicinal Chemistry: Investigating potential drug candidates based on its unique structure.
Biological Studies: Assessing its interactions with biological targets (e.g., receptors, enzymes).
Materials Science: Exploring its properties for materials applications.
Mechanism of Action
Molecular Targets: Identify specific proteins, receptors, or enzymes affected by the compound.
Pathways: Describe how it modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., stereochemistry, substituents).
Similar Compounds: Explore related pyrroloquinolines (e.g., derivatives, analogs).
Properties
Molecular Formula |
C23H21N3OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-thiophen-2-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C23H21N3OS/c1-22(2,3)21(27)20-19(17-9-6-12-28-17)23(13-24,14-25)18-11-10-15-7-4-5-8-16(15)26(18)20/h4-12,18-20H,1-3H3/t18-,19-,20+/m1/s1 |
InChI Key |
OERFJXTZGQYROY-AQNXPRMDSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CS4 |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11535347.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11535351.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11535357.png)

![N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535372.png)
![N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11535383.png)
![2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11535398.png)
![N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11535399.png)


![4-fluoro-N-[(E)-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]aniline](/img/structure/B11535430.png)
![N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide](/img/structure/B11535435.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)
